molecular formula C6H8N2O3S B1346913 3,4-Diaminobenzenesulfonic acid CAS No. 7474-78-4

3,4-Diaminobenzenesulfonic acid

Cat. No.: B1346913
CAS No.: 7474-78-4
M. Wt: 188.21 g/mol
InChI Key: FKSRSWQTEJTBMI-UHFFFAOYSA-N
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Description

3,4-Diaminobenzenesulfonic acid is an organic compound with the molecular formula C6H8N2O3S. It is a derivative of benzenesulfonic acid, featuring two amino groups at the 3 and 4 positions on the benzene ring. This compound is known for its applications in various fields, including dye manufacturing, chemical synthesis, and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diaminobenzenesulfonic acid can be synthesized through several methods. One common approach involves the reduction of 3,4-dinitrobenzenesulfonic acid. This reduction can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound after purification.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,4-dinitrobenzenesulfonic acid. This process uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diaminobenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds or sulfonic acids.

    Reduction: The compound can be further reduced to form amines or other derivatives.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or other substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using Pd/C.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products Formed:

    Oxidation: Nitrobenzenesulfonic acids or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Amides, alkylated amines, or other substituted compounds.

Scientific Research Applications

3,4-Diaminobenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the preparation of biological stains and indicators.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs with sulfonamide groups.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    2,4-Diaminobenzenesulfonic acid: Similar structure but with amino groups at the 2 and 4 positions.

    3,5-Diaminobenzenesulfonic acid: Amino groups at the 3 and 5 positions.

    4-Aminobenzenesulfonic acid: Only one amino group at the 4 position.

Uniqueness: 3,4-Diaminobenzenesulfonic acid is unique due to the specific positioning of its amino groups, which can influence its reactivity and the types of products formed in chemical reactions. This positional specificity can make it more suitable for certain applications compared to its isomers.

By understanding the properties, preparation methods, and applications of this compound, researchers and industrial chemists can better utilize this compound in their work, leading to advancements in various fields of science and technology.

Properties

IUPAC Name

3,4-diaminobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,7-8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSRSWQTEJTBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064715
Record name Benzenesulfonic acid, 3,4-diamino-
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Molecular Weight

188.21 g/mol
Source PubChem
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CAS No.

7474-78-4
Record name 3,4-Diaminobenzenesulfonic acid
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Record name Benzenesulfonic acid, 3,4-diamino-
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Record name 3,4-Diaminobenzenesulfonic acid
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Record name Benzenesulfonic acid, 3,4-diamino-
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Synthesis routes and methods

Procedure details

To concentrated sulfuric acid (200 mL) at −40° C. was added benzene-1,2-diamine (20 g, 184.95 mmol, 1.00 equiv). The resulting solution was stirred for 30 min at room temperature. Then the resulting solution was stirred overnight at 140° C. in an oil bath. The reaction mixture was cooled to room temperature, quenched by the addition of 500 g of ice, and the solids collected by filtration. The crude product was purified by recrystallization from water, resulting in 9.8 g (28%) of 3,4-diaminobenzenesulfonic acid as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3,4-diaminobenzenesulfonic acid in the formation of artificial metalloenzymes?

A1: In this study, this compound acts as a building block for a Schiff base ligand []. This ligand, formed by the reaction of this compound with 2-hydroxynaphthalen-1-naphthaldehyde, plays a crucial role in coordinating transition metal ions (Co, Mn, V, Fe, Cr) []. This coordination forms the core of the Schiff-base complexes (ML) []. These complexes are then incorporated into bovine serum albumin (BSA), a protein that acts as a host, to create artificial metalloenzymes (BSA-ML) [].

Q2: How does the structure of the artificial metalloenzyme, including the this compound derived ligand, contribute to its catalytic activity?

A2: While the abstract doesn't delve into the specific structural characterization of the artificial metalloenzyme, it highlights that the combination of the Schiff base complex and the BSA host creates a suitable microenvironment for catalysis []. This microenvironment likely influences the substrate binding and the reactivity of the metal center, ultimately impacting the efficiency and selectivity of the sulfoxidation reaction []. Further research, including spectroscopic analyses and molecular docking studies, could provide more detailed insights into the structure-activity relationships.

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